molecular formula C9H7IN2 B2650685 3-Iodo-4-methyl-1,8-naphthyridine CAS No. 2472671-95-5

3-Iodo-4-methyl-1,8-naphthyridine

Cat. No.: B2650685
CAS No.: 2472671-95-5
M. Wt: 270.073
InChI Key: IOFNQHZRGGYNJN-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-1,8-naphthyridine (CAS 2472671-95-5) is a high-purity chemical intermediate designed for pharmaceutical and antimicrobial research. It belongs to the 1,8-naphthyridine class of heterocyclic compounds, a scaffold recognized for its wide spectrum of pharmacological activities . The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, forming the basis of several antibacterial agents, such as nalidixic acid, by inhibiting DNA gyrase . The iodine and methyl substituents on this scaffold make it a valuable synthon for further chemical exploration, including metal-catalyzed cross-coupling reactions, to generate novel derivatives for biological evaluation . Research into 1,8-naphthyridine derivatives has shown significant promise in combating drug-resistant microorganisms, a critical challenge in modern medicine . These compounds are also investigated for potential applications beyond anti-infectives, including anticancer, anti-inflammatory, and neurological disorders . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methyl-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFNQHZRGGYNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Iodo-4-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the electrophilic cyclization of 2-aminonicotinaldehyde with iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl). This reaction proceeds under mild conditions and yields high overall efficiency . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .

Chemical Reactions Analysis

3-Iodo-4-methyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including 3-iodo-4-methyl-1,8-naphthyridine, have shown promising antimicrobial properties. Research indicates that various naphthyridine compounds exhibit activity against a range of pathogens, including bacteria and fungi.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, compounds derived from naphthyridine have been tested against both Gram-positive and Gram-negative bacteria, with some showing significant activity comparable to standard antibiotics .
  • Case Studies : A study by Laxminarayana et al. evaluated multiple 1,8-naphthyridine derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited good activity, particularly against Proteus vulgaris and Bacillus subtilis, suggesting the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

  • In Vitro Studies : Recent investigations have demonstrated that certain naphthyridine derivatives can induce apoptosis in cancer cells. For example, a series of compounds were synthesized and tested against human breast cancer cell lines (MCF7), showing IC50 values that indicate effective cytotoxicity .
  • Comparative Efficacy : Compounds derived from 1,8-naphthyridine have been compared to established anticancer drugs like staurosporine. Some derivatives displayed enhanced activity with lower IC50 values than staurosporine, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

Naphthyridine derivatives also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

  • Research Findings : Studies have shown that certain naphthyridine compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests their potential application in managing conditions like arthritis and other inflammatory disorders .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for additional therapeutic roles:

  • Neurological Disorders : Some studies suggest that naphthyridine derivatives may possess neuroprotective properties that could be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .
  • Antiviral Activity : There is emerging evidence that certain naphthyridine compounds may exhibit antiviral properties against specific viral infections, although more research is needed to fully understand these effects .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains; disrupts cell membranes ,
AnticancerInduces apoptosis in cancer cells; lower IC50 values than standard drugs ,
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating arthritis ,
Neurological DisordersPossible neuroprotective effects; research ongoing
AntiviralEmerging evidence of antiviral properties

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of naphthyridines, such as nalidixic acid, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the formation of cleavage complexes, ultimately blocking bacterial DNA replication and exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

7-Methyl-2-amino-5-trifluoromethyl-1,8-naphthyridine (3b) and 5-Methyl-2-amino-7-trifluoromethyl-1,8-naphthyridine (5b)
  • Structural Differences : These isomers differ in the positions of methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
  • Spectroscopic Data :
    • 3b : CH₃ at δ 24.6 ppm (¹³C-NMR); CF₃ at δ 133.8 ppm (q, ²JCF₃ = 1 Hz).
    • 5b : CH₃ at δ 17.5 ppm; CF₃ at δ 148.1 ppm (q, ²JCF₃ = 4 Hz).
  • Impact : Positional isomerism significantly alters electronic environments, affecting reactivity and interaction with biological targets .
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3)
  • Substituents : Chlorobenzyl and chlorophenyl groups enhance lipophilicity.
  • Spectroscopic Data :
    • IR: C=O (amide) at 1651 cm⁻¹; C-Cl at 780 cm⁻¹.
    • Mass: m/z 423 (M⁺) .
  • Comparison : The carboxamide moiety and halogenated aromatic rings increase molecular weight and influence pharmacokinetics compared to 3-Iodo-4-methyl-1,8-naphthyridine.
Antibacterial Activity
  • SA-20-15 (Glycinyl-substituted 1,8-naphthyridine): Exhibits superior activity against Staphylococcus epidermidis and Enterococcus faecalis compared to linezolid. No DNA interaction observed, suggesting a non-intercalative mechanism .
  • PH-145 and PH-189 : Demonstrate selective cytotoxicity against ovarian cancer cells without DNA binding .
Urease Inhibition
  • Amino-1,8-naphthyridine derivatives (5a–c): Compound 5a shows IC₅₀ comparable to thiourea (reference drug). Substitution at position 2 with amino groups enhances inhibition .

Physicochemical Properties

Property This compound 3b/5b Isomers 5a3
Molecular Weight ~284 g/mol ~257 g/mol 424.28 g/mol
Halogen Content I (44.7%) F (22.2%) Cl (16.7%)
Key Functional Groups Iodo, Methyl CF₃, NH₂ Carboxamide, Cl
Solubility Moderate in DMF Low in H₂O Low in H₂O

Biological Activity

3-Iodo-4-methyl-1,8-naphthyridine is a compound belonging to the 1,8-naphthyridine family, which has garnered considerable attention due to its diverse biological activities. This article will explore its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is known for its broad spectrum of biological activities. Compounds in this class have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Activity : Potential in treating different types of cancers.
  • Anti-inflammatory and Analgesic Effects : Useful in managing pain and inflammation.
  • Neurological Applications : Potential benefits in treating conditions like Alzheimer's disease and depression.

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, it has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's ability to induce apoptosis in cancer cells has been attributed to its interactions with specific molecular targets.

Case Study: Anticancer Effects

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity .

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, this compound exhibits other pharmacological activities:

  • Anti-inflammatory Effects : Compounds within this class have shown the ability to reduce inflammation markers in vitro.
  • Neurological Benefits : Potential applications for treating neurodegenerative diseases have been explored due to their ability to cross the blood-brain barrier.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Notably, its derivatives can inhibit key enzymes involved in DNA replication and cellular proliferation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-iodo-4-methyl-1,8-naphthyridine in laboratory settings?

  • Methodological Guidance :

  • Use nitrile or neoprene gloves inspected prior to use, and follow proper glove removal techniques to avoid skin contact .
  • Wear a full-body chemical-protective suit and respiratory equipment (e.g., N95 mask) when handling concentrated solutions or powders .
  • Store the compound in a cool, dry environment to minimize degradation, and request updated SDS (Safety Data Sheets) for long-term storage .
  • Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations .

Q. What synthetic routes are reported for this compound?

  • Key Method :

  • Direct iodination of 7-methyl-1,8-naphthyridin-4(1H)-one using iodine (I₂), potassium carbonate (K₂CO₃), and dimethylformamide (DMF) as a solvent yields the 3-iodo derivative with 82% efficiency .
  • Alternative approaches include functionalizing pre-substituted naphthyridine cores via sp³ C-H activation, as demonstrated in styryl-naphthyridine synthesis (e.g., using Pd catalysis and optimized solvent conditions) .

Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?

  • Analytical Workflow :

  • IR spectroscopy confirms functional groups (e.g., C-I stretching at ~500 cm⁻¹) .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns (e.g., m/z 551 M⁺ for a related cytotoxic derivative) .
  • ¹H/¹³C NMR resolves substituent positions and methyl/iodo group interactions .

Advanced Research Questions

Q. How do methyl and iodo substituents influence the binding affinity of 1,8-naphthyridines to DNA/protein targets?

  • Structure-Activity Insights :

  • Methyl groups enhance hydrophobic interactions, as shown in 2-amino-1,8-naphthyridines binding to cytosine in AP-site DNA. Increasing methyl substituents (0 → 3) raised binding constants from 0.03 × 10⁷ M⁻¹ (AND) to 1.9 × 10⁷ M⁻¹ (ATMND) via entropy-driven mechanisms .
  • Iodo groups may sterically hinder binding but improve halogen bonding. For example, 3-iodo derivatives in copper(I) complexes exhibit unique photophysical properties due to heavy atom effects .

Q. How can thermodynamic parameters (ΔG, ΔH, ΔS) be experimentally determined for 1,8-naphthyridine-ligand interactions?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and stoichiometry. For ATMND binding to cytosine, ΔH = −8.9 kcal/mol and ΔS = +12.3 cal/mol·K .
  • Fluorescence Titration : Quantifies binding constants (Kₐ) via fluorescence quenching. Example: ATMND’s Kₐ = 19 × 10⁶ M⁻¹ for cytosine .
  • Van’t Hoff Analysis : Derives ΔCp (heat capacity change) from temperature-dependent ΔH values. Methylated naphthyridines show ΔCp = −217 cal/mol·K, indicating hydrophobic-driven binding .

Q. What strategies resolve contradictions in substituent effects on biological activity?

  • Case Study :

  • For cytotoxic 1,8-naphthyridines, substituents at C-3 (e.g., bromophenyl, hydroxy groups) improve MCF7 cell line inhibition (IC₅₀ = 1.47–3.19 μM vs. staurosporine’s 4.51 μM). However, bulky groups like iodophenyl may reduce solubility, requiring trade-off analysis via LogP calculations and molecular docking .
  • Compare thermodynamic (ITC) and kinetic (SPR) data to distinguish enthalpic/entropic contributions when substituent effects conflict .

Q. How are in silico tools applied to optimize this compound derivatives for drug discovery?

  • Computational Workflow :

  • ADMET Prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • PASS Analysis : Predicts therapeutic potential (e.g., antiviral, anticancer activity) based on structural analogs .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., binding to MAO-B or adenosine A1-R) .

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